molecular formula C9H12FNO B1523824 2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol CAS No. 1183031-78-8

2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol

Cat. No. B1523824
CAS RN: 1183031-78-8
M. Wt: 169.2 g/mol
InChI Key: BJZJXKOFBIKLHY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol, commonly referred to as FMEO, is a synthetic compound that has been widely studied in the scientific community due to its potential applications in various research fields. FMEO is a highly versatile compound that has been used in various laboratory experiments and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Radiotracer Development for Neurological Imaging

The development and evaluation of radiotracers for imaging applications, particularly in neurology and oncology, represent a significant area of research. Compounds similar to "2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol" have been explored for their potential as radiotracers in Positron Emission Tomography (PET) scans. For instance, studies on compounds like 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1), targeting sphingosine-1-phosphate receptor 1 (S1PR1), have shown promise in imaging inflammatory diseases and multiple sclerosis through PET scans (Brier et al., 2022). These findings underscore the potential of fluorinated compounds in developing radiotracers for neurological applications.

Neurodegenerative Disease Research

Fluorinated compounds are also investigated for their role in understanding and diagnosing neurodegenerative diseases. For example, 18F-labeled compounds have been used in PET imaging to study amyloid and tau deposition in Alzheimer's disease, offering insights into the progression and potential early diagnosis of such conditions (Grimmer et al., 2018). Research in this domain highlights the applicability of fluorinated compounds in enhancing our understanding of the pathological mechanisms behind neurodegenerative diseases and their potential use in early diagnosis.

Safety and Pharmacokinetics

The safety and pharmacokinetics of fluorinated compounds have been a subject of study, particularly in the context of their use as pharmaceuticals or diagnostic agents. Investigations into the metabolism, distribution, and excretion of these compounds provide essential data for their development and application in clinical settings. For example, the study of the pharmacokinetics and metabolism of fluorinated drugs reveals how these compounds are processed in the body, informing their safe and effective use in medicine (Renzulli et al., 2011).

properties

IUPAC Name

2-(3-fluorophenyl)-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-9(6-12)7-3-2-4-8(10)5-7/h2-5,9,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZJXKOFBIKLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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